molecular formula C12H16N4O2S B14943113 2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine

2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine

Cat. No.: B14943113
M. Wt: 280.35 g/mol
InChI Key: LOOFBKHYTKZUJV-UHFFFAOYSA-N
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Description

2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group substituted with a methylsulfonyl moiety, and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(METHYLSULFONYL)BENZYL]-1H-1,2,3-TRIAZOL-4-YL}-1-ETHANAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted benzyl derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

2-[1-[(4-methylsulfonylphenyl)methyl]triazol-4-yl]ethanamine

InChI

InChI=1S/C12H16N4O2S/c1-19(17,18)12-4-2-10(3-5-12)8-16-9-11(6-7-13)14-15-16/h2-5,9H,6-8,13H2,1H3

InChI Key

LOOFBKHYTKZUJV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2C=C(N=N2)CCN

Origin of Product

United States

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